

The Pharmacological Profile of Phlorizin and Its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *Phlorizin*

Cat. No.: *B1677692*

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Abstract

Phlorizin, a dihydrochalcone glucoside predominantly found in apples, and its primary metabolite, phloretin, have garnered significant scientific interest due to their diverse pharmacological activities. Initially recognized for its potent inhibition of sodium-glucose cotransporters (SGLTs), **phlorizin** served as a foundational template for the development of modern SGLT2 inhibitor drugs for type 2 diabetes. Beyond their influence on glucose transport, both **phlorizin** and phloretin exhibit a broad spectrum of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth analysis of the pharmacological profile of **phlorizin** and its metabolites, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action: Inhibition of Glucose Transporters

The principal pharmacological action of **phlorizin** is the competitive inhibition of sodium-glucose cotransporters SGLT1 and SGLT2.^[1] This inhibition blocks the reabsorption of glucose in the renal tubules and the absorption of glucose from the small intestine, leading to glycosuria and a reduction in blood glucose levels.^[2] **Phlorizin's** aglycone metabolite, phloretin, also

demonstrates inhibitory activity against glucose transporters, including the facilitated glucose transporters (GLUTs).[3]

Quantitative Inhibition Data

The inhibitory potency of **phlorizin** and phloretin against various glucose transporters is summarized in the table below.

Compound	Transporter	Species/System	Inhibition Constant (IC50/Ki)	Reference(s)
Phlorizin	hSGLT1	Human	Ki: 300 nM	[1]
Phlorizin	hSGLT2	Human	Ki: 39 nM	[1]
Phloretin	SGLT1	Xenopus oocyte expression	IC50: 0.3 mM	[4]
Phloretin	GLUT1	Yeast	IC50: 49 µM	[3]
Phloretin	GLUT1	Human erythrocyte	IC50: 61 µM	[3]

Pharmacokinetics

Upon oral administration, **phlorizin** is extensively metabolized in the small intestine by hydrolytic enzymes, leading to the formation of its aglycone, phloretin.[3] This metabolic conversion significantly influences the pharmacokinetic profile and systemic bioavailability of both compounds.

Preclinical Pharmacokinetic Parameters in Rats

The following table summarizes key pharmacokinetic parameters of **phlorizin** and phloretin observed in preclinical studies involving rats.

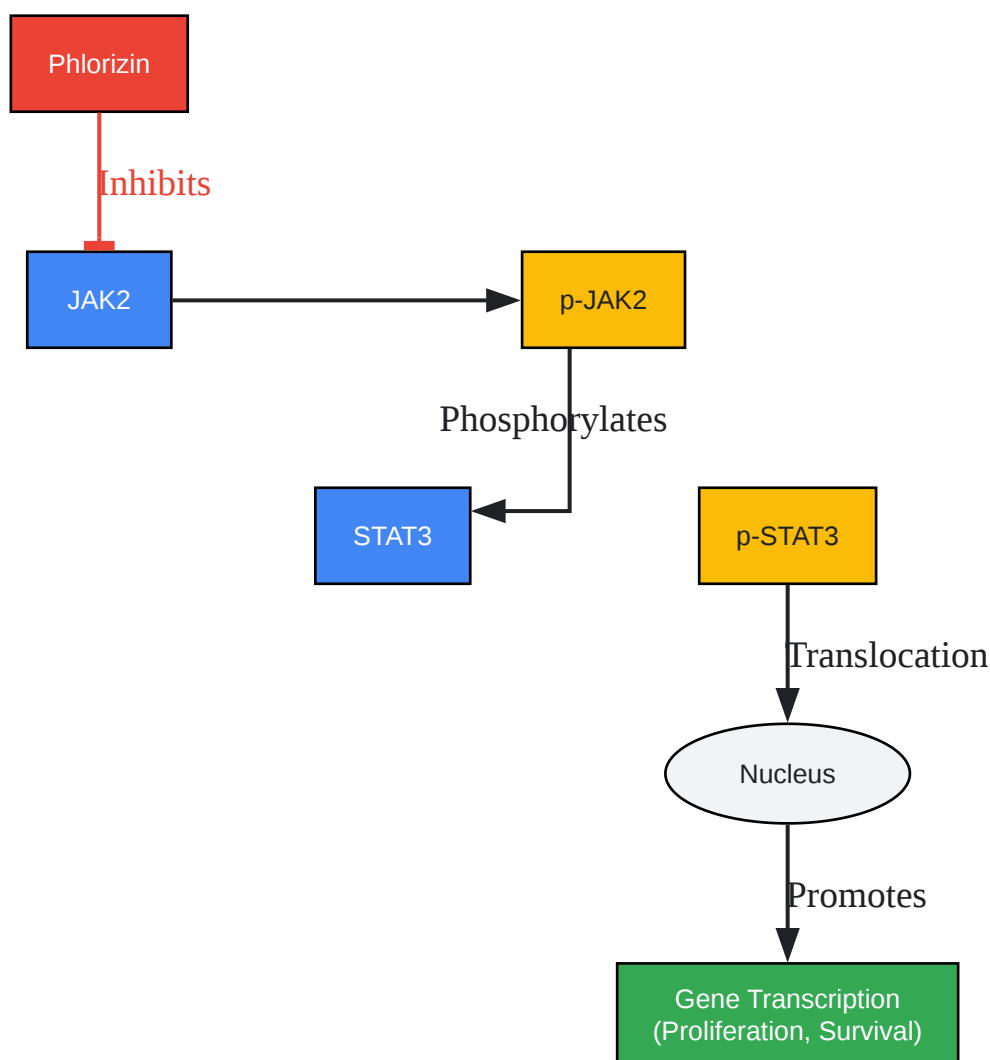
Compound	Administration	Dose	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)	Bioavailability (%)	Reference(s)
Phlorizin	Oral	50 mg/kg	-	-	-	~0 (Normal Rats)	[4][5]
Phlorizin	Oral	50 mg/kg	-	-	-	~5 (T2D Rats)	[4][5]
Phlorizin	Intravenous	10 mg/kg	-	-	-	-	[4][5]
Phloretin	Oral	100 mg/kg	0.28 ± 0.05	0.58 ± 0.14	0.97 ± 0.18	8.676	[6]
Phloretin	Intravenous	10 mg/kg	-	-	11.18 ± 2.05	-	[6]

Key Signaling Pathways

Phlorizin and its metabolite phloretin have been shown to modulate several critical intracellular signaling pathways, contributing to their anti-inflammatory, antioxidant, and anticancer effects.

JAK2/STAT3 Signaling Pathway

Phlorizin has been demonstrated to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[7] This pathway is often aberrantly activated in various cancers and inflammatory conditions. **Phlorizin's** inhibitory action on this pathway is associated with the suppression of cancer cell proliferation, migration, and invasion. [7]

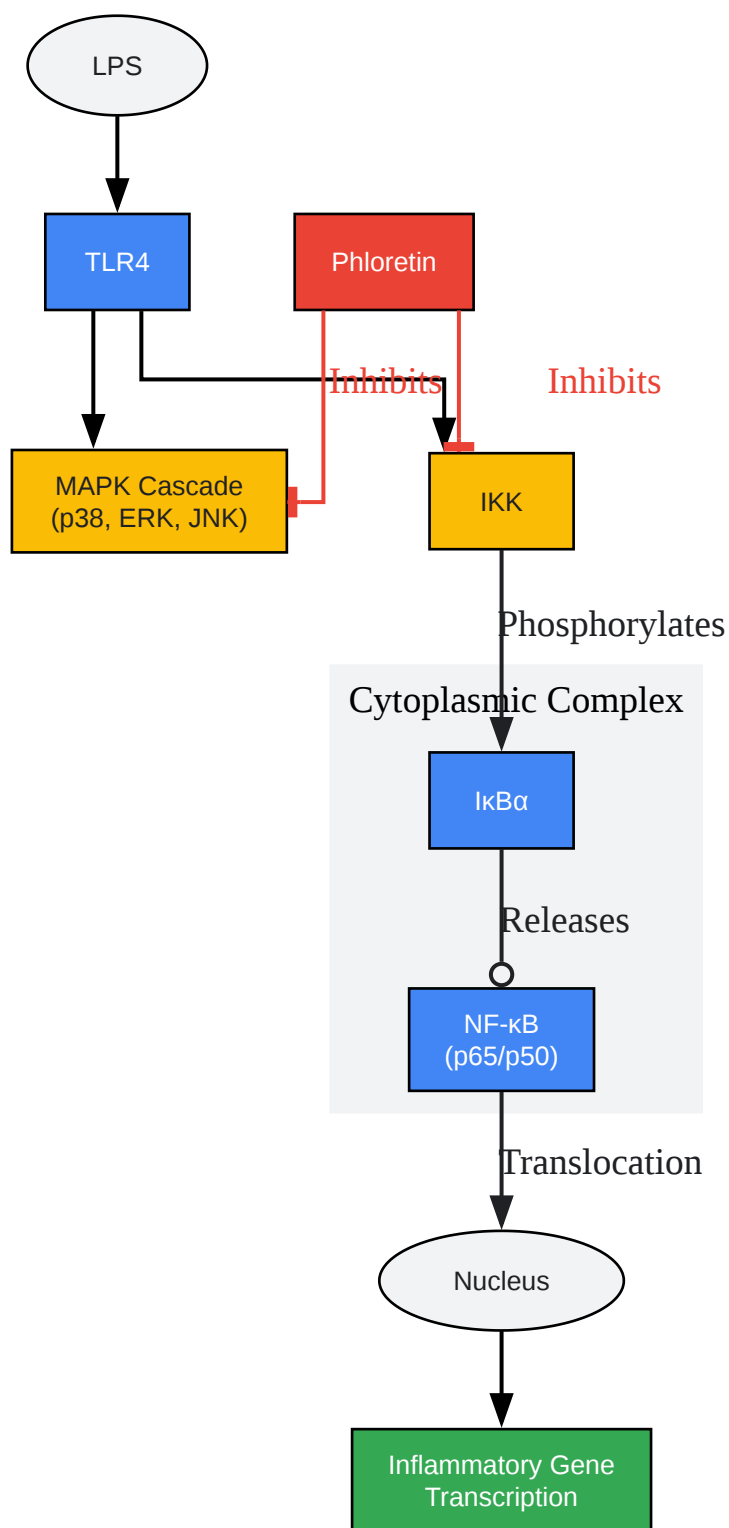


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Phlorizin inhibits the JAK2/STAT3 signaling pathway.

MAPK/NF- κ B Signaling Pathway

Phloretin has been shown to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[8][9] It can suppress the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and inhibit the nuclear translocation of the p65 subunit of NF- κ B.[9]

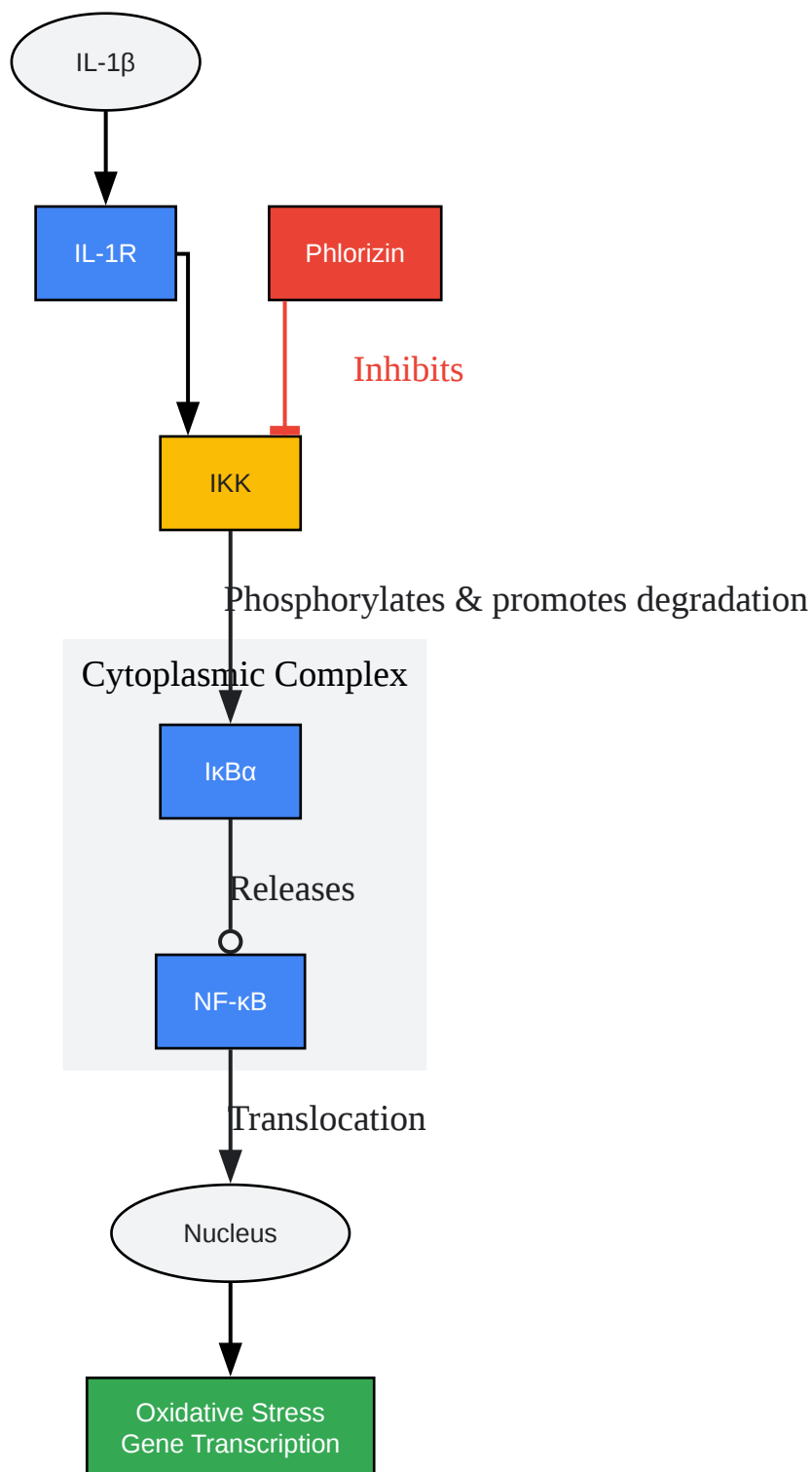


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Phloretin inhibits the MAPK and NF-κB signaling pathways.

IL-1β/IκB-α/NF-κB Signaling Pathway

Phlorizin can exert antioxidant effects by modulating the Interleukin-1 beta (IL-1 β)/Inhibitor of kappa B alpha (I κ B α)/NF- κ B signaling pathway.[3] By interfering with this pathway, **phlorizin** can suppress the expression of pro-inflammatory and oxidative stress-related genes.



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Phlorizin modulates the IL-1 β /I κ B α /NF- κ B signaling pathway.

Detailed Experimental Protocols

In Vitro SGLT Inhibition Assay

Objective: To determine the inhibitory effect of **phlorizin** and its metabolites on SGLT1 and SGLT2 activity.

Methodology:

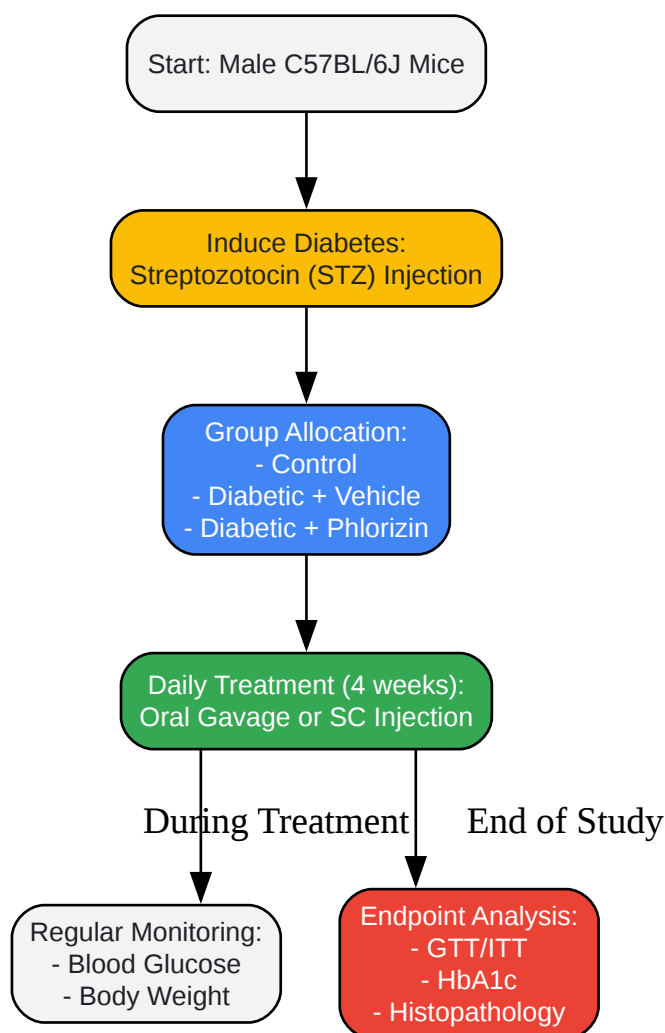
- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.
- Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
- Uptake Assay:
 - Cells are washed with a sodium-containing buffer.
 - Cells are pre-incubated with various concentrations of the test compound (**phlorizin** or phloretin) or vehicle control.
 - A radiolabeled, non-metabolizable glucose analog, such as ^{14}C - α -methyl-D-glucopyranoside ($[^{14}\text{C}]\text{AMG}$), is added to initiate the uptake.
 - Uptake is allowed to proceed for a defined period at 37°C.
 - The reaction is stopped by washing the cells with ice-cold buffer.
- Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Streptozotocin (STZ)-Induced Diabetic Mouse Model

Objective: To evaluate the anti-diabetic effects of **phlorizin** in a model of type 1 diabetes.

Methodology:

- Animal Model: Male C57BL/6J mice are used.
- Induction of Diabetes: A single high dose or multiple low doses of streptozotocin (STZ), dissolved in citrate buffer, are administered via intraperitoneal injection to induce pancreatic β -cell destruction and subsequent hyperglycemia.
- Treatment: Diabetic mice are treated with **phlorizin** (e.g., 10-20 mg/kg, oral gavage or subcutaneous injection) or vehicle daily for a specified period (e.g., 4 weeks).
- Monitoring: Blood glucose levels and body weight are monitored regularly.
- Outcome Measures: At the end of the study, various parameters can be assessed, including:
 - Fasting blood glucose and insulin levels.
 - Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
 - HbA1c levels.
 - Histopathological analysis of the pancreas and kidneys.



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Workflow for STZ-induced diabetic mouse model study.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of **phlorizin** and its metabolites on cell lines.

Methodology:

- **Cell Seeding:** Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Incubation:** The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

Phlorizin and its primary metabolite, phloretin, represent a fascinating class of natural compounds with a rich pharmacological profile. Their well-established role as inhibitors of SGLT and GLUT transporters has paved the way for novel anti-diabetic therapies. Furthermore, their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation highlights their potential for broader therapeutic applications. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development in this promising area. A thorough understanding of the intricate mechanisms of action and pharmacokinetic properties of **phlorizin** and its metabolites will be crucial for unlocking their full therapeutic potential.

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